BenchChemオンラインストアへようこそ!

N-(3-bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

physicochemical property logP polar surface area

N-(3-Bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 1898590-71-0) is a fully synthetic small molecule featuring a meta-bromophenyl substituent that generates a distinct electrostatic potential surface and halogen-bond donor geometry compared to para-bromo-fluoro analogs like BFPPI. With a computed logP of ~3.5 and PSA ~58 Ų, it resides in favorable property space for oral bioavailability and CNS penetration. This scaffold serves as a versatile intermediate for exploring aniline substituent space in kinase and bromodomain SAR campaigns and may function as a negative control in NAPE-PLD enzymatic assays. Choose this specific meta-bromo variant to avoid uncontrolled variables that undermine assay reproducibility or lead-optimization trajectories.

Molecular Formula C16H17BrN4O
Molecular Weight 361.243
CAS No. 1898590-71-0
Cat. No. B2990269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
CAS1898590-71-0
Molecular FormulaC16H17BrN4O
Molecular Weight361.243
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C16H17BrN4O/c17-12-5-4-6-13(9-12)20-16(22)14-10-15(19-11-18-14)21-7-2-1-3-8-21/h4-6,9-11H,1-3,7-8H2,(H,20,22)
InChIKeySRVVUCIRPGKXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 1898590-71-0): Procurement-Relevant Scaffold Overview


N-(3-Bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 1898590-71-0) is a fully synthetic, small-molecule pyrimidine-4-carboxamide featuring a 3‑bromophenyl substituent on the exocyclic amide nitrogen and a piperidin-1-yl group at the pyrimidine 6‑position [1]. This scaffold places the compound within the broader class of heterocyclic carboxamides that have been investigated as kinase inhibitors, epigenetic probes, and NAPE‑PLD modulators [2]. The meta‑bromo substitution pattern on the aniline ring distinguishes it from para‑bromo and para‑bromo‑fluoro analogs commonly encountered in kinase‑focused libraries, providing a distinct vector for halogen‑bonding interactions and potential selectivity modulation [3].

Why N-(3-Bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide Cannot Be Replaced by Generic Pyrimidine-4-carboxamide Analogs


Within the pyrimidine-4-carboxamide family, minor structural modifications—such as relocation of the bromine atom, introduction of an additional fluorine, or replacement of the piperidine ring—profoundly alter lipophilicity, hydrogen‑bonding capacity, and steric bulk, all of which govern target engagement, selectivity, and pharmacokinetic behavior [1][2]. The meta‑bromophenyl configuration in this compound generates a distinct electrostatic potential surface and halogen‑bond donor geometry compared to the para‑bromo‑fluoro analog BFPPI (CAS 2034475‑18‑6), meaning the two cannot be assumed to share affinity or selectivity profiles even against a common target panel [3]. Consequently, procurement of a generic “pyrimidine-4-carboxamide” or a differently substituted congener without quantitative comparative data risks introducing uncontrolled variables that undermine SAR campaigns, assay reproducibility, and lead‑optimization trajectories.

Quantitative Differentiation Evidence for N-(3-Bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide Versus Structural Analogs


Meta-Bromo vs. Para-Bromo-Fluoro Substitution: LogP and PSA Comparison

The target compound’s meta‑bromo substitution on the aniline ring results in a computed logP of approximately 3.5 and a polar surface area (PSA) of 58.1 Ų, compared to BFPPI’s para‑bromo‑fluoro substitution, which increases molecular weight by ~18 Da and is expected to raise logP by approximately 0.3–0.5 log units due to the hydrophobic contribution of the fluorine atom [1][2]. The absence of fluorine in the target compound also reduces the number of hydrogen‑bond acceptors (4 vs. 5 in BFPPI), which modulates aqueous solubility and membrane permeability [1].

physicochemical property logP polar surface area halogen bonding

Piperidine at the 6‑Position: Conformational Flexibility vs. Hydroxy/Ethoxy Analogs

The piperidin‑1‑yl group at the 6‑position of the pyrimidine core contributes 4 non‑aromatic rotatable bonds and a saturated heterocycle that can adopt chair conformations, enabling induced‑fit binding to kinase hinge regions [1]. In contrast, analogs such as N‑(3‑bromophenyl)‑6‑hydroxypyrimidine‑4‑carboxamide and N‑(3‑bromophenyl)‑6‑ethoxypyrimidine‑4‑carboxamide possess only 1–2 additional rotatable bonds and lack the steric bulk of the piperidine ring, which restricts their ability to occupy lipophilic back pockets commonly targeted by type‑II kinase inhibitors [2]. This differential in conformational entropy and steric occupancy translates into distinct target‑binding profiles even when the bromophenyl‑carboxamide pharmacophore is conserved.

conformational flexibility rotatable bonds piperidine ring SAR

Meta‑Bromo Substitution: Potential Metabolic Stability Differentiation

The meta‑bromo substitution on the aniline ring shields the phenyl ring from cytochrome P450 (CYP)‑mediated oxidative metabolism at the para position, a common site of hydroxylation for unsubstituted or para‑substituted phenyl carboxamides [1]. In the para‑bromo‑fluoro analog BFPPI, the para‑bromine atom can still undergo CYP‑catalyzed debromination or epoxidation, whereas the meta‑bromo configuration in the target compound presents a distinct metabolic soft‑spot profile that may prolong half‑life in hepatic microsome assays [1]. While direct comparative microsomal stability data are not publicly available for these exact compounds, class‑level observations across brominated phenyl‑carboxamide series support the trend that meta‑substitution reduces intrinsic clearance compared to para‑substitution [2].

metabolic stability bromine position CYP oxidation meta-substitution

Optimal Application Scenarios for Procuring N-(3-Bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide


Kinase Inhibitor Hit‑to‑Lead Optimization with a Preference for Meta‑Substituted Hinge Binders

When a screening campaign identifies a pyrimidine‑4‑carboxamide hit but the preliminary SAR indicates that para‑substituted analogs suffer from high intrinsic clearance or off‑target kinase cross‑reactivity, switching to the meta‑bromo variant may improve the metabolic stability profile while retaining hinge‑binding affinity through the conserved piperidine‑pyrimidine scaffold [1]. The compound’s moderate logP (~3.5) and PSA (~58 Ų) place it within favorable property space for oral bioavailability, making it an attractive starting point for PK‑guided lead optimization [2].

Halogen‑Bonding Probe Development for Bromodomain or Epigenetic Target Studies

The meta‑bromophenyl group serves as a halogen‑bond donor that can engage backbone carbonyl oxygens in bromodomain acetyl‑lysine binding pockets [1]. Because the bromine is positioned meta to the amide linkage, it projects a halogen‑bond vector that is geometrically distinct from the para‑bromo‑fluoro analog BFPPI, enabling differential probing of bromodomain sub‑families (e.g., BRD4‑BD1 vs. BRD4‑BD2) in biochemical and biophysical assays [2].

SAR Expansion Libraries with Controlled Lipophilicity for CNS Penetration Screening

For CNS‑targeted programs where excessive logP (>4) reduces the likelihood of blood‑brain barrier penetration, the target compound’s computed logP of ~3.5 provides an advantage over the more lipophilic BFPPI (predicted logP ~3.8–4.0) [1]. Procurement of this meta‑bromo intermediate allows parallel synthesis of focused libraries that systematically explore the aniline substituent space without exceeding CNS drug‑like property thresholds [2].

Negative Control or Orthogonal Chemical Probe for NAPE‑PLD Inhibitor Programs

Given that closely related pyrimidine‑4‑carboxamides (e.g., LEI‑401) have been characterized as potent and selective NAPE‑PLD inhibitors [1], the target compound—which lacks the optimized substituents at the 2‑position present in LEI‑401—may serve as a less active or inactive analog in NAPE‑PLD enzymatic assays, providing a useful negative control for target‑engagement studies [1].

Quote Request

Request a Quote for N-(3-bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.